1-Piperidinecarboxylic acid, 4-(2-methylphenyl)-, 1,1-dimethylethyl ester

Description

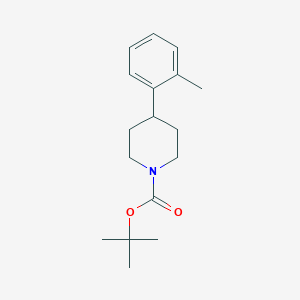

Its structure features a 4-(2-methylphenyl) substituent on the piperidine ring, with a Boc group at the 1-position. The molecular formula is C15H21NO2 (calculated), and its molecular weight is approximately 247.33 g/mol. The Boc group enhances stability during synthetic processes, while the 2-methylphenyl substituent introduces steric and electronic modifications compared to simpler phenyl analogs .

Synthetic Relevance The compound is cataloged as a precursor or intermediate in pharmaceutical synthesis, particularly in opioid-related pathways.

Properties

IUPAC Name |

tert-butyl 4-(2-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-13-7-5-6-8-15(13)14-9-11-18(12-10-14)16(19)20-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNXGRJIQBAHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465896 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(2-methylphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651053-90-6 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(2-methylphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-(2-methylphenyl)-, 1,1-dimethylethyl ester typically involves the esterification of 4-(2-methylphenyl)piperidine-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-(2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution using nitrating agents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

- Analgesics and Anesthetics : Compounds related to piperidine derivatives have been extensively studied for their analgesic properties. The structural features of 1-piperidinecarboxylic acid derivatives suggest potential activity in pain management, particularly in developing novel opioids or non-opioid analgesics .

- Antidepressants and Antipsychotics : Piperidine derivatives have been investigated for their neuropharmacological effects. The incorporation of the 2-methylphenyl group may enhance binding affinity to neurotransmitter receptors, making these compounds candidates for antidepressant and antipsychotic drug development .

Case Study: Synthesis of Piperidine Derivatives

A notable study demonstrated the synthesis of various piperidine derivatives, including the targeted compound, through reductive amination processes. These derivatives exhibited promising activity against specific biological targets relevant to mood disorders and pain management .

Materials Science Applications

Polymer Chemistry

- Additives in Polymer Formulations : The compound can be used as an additive in polymer formulations to improve mechanical properties or thermal stability. Its ester functionality allows it to act as a plasticizer, enhancing flexibility in polymer matrices .

Case Study: Evaluation of Polymer Blends

Research has shown that incorporating piperidine-based esters into polyvinyl chloride (PVC) blends improves impact resistance and thermal properties. Such enhancements are crucial for applications in packaging and construction materials .

Organic Synthesis Applications

Intermediate for Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and coupling reactions .

Case Study: Synthesis of Bioactive Compounds

In a recent synthetic route, 1-piperidinecarboxylic acid derivatives were utilized to create bioactive compounds with applications in agriculture as pesticides. The ability to modify the piperidine ring opens pathways for developing environmentally friendly agrochemicals .

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc Norfentanyl

- Structure: 4-[(1-Oxopropyl)phenylamino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester.

- Molecular Formula : C19H28N2O3 (MW: 332.4 g/mol).

- Key Differences: N-Boc norfentanyl includes a propionylphenylamino group at the 4-position, enabling its role as a direct fentanyl precursor. The target compound replaces the propionylphenylamino group with a 2-methylphenyl substituent, eliminating the amide linkage. This reduces molecular weight (247.33 vs. 332.4 g/mol) and alters reactivity in alkylation or deprotection steps .

4-ANBocP (4-(Phenylamino)-1-Piperidinecarboxylic Acid, 1,1-Dimethylethyl Ester)

- Structure : C16H24N2O2 (MW: 276.4 g/mol).

- Key Differences: 4-ANBocP features a phenylamino group at the 4-position, whereas the target compound has a 2-methylphenyl group. The methyl group in the target compound increases lipophilicity (clogP ~3.5 vs. ~3.0 for 4-ANBocP) and may sterically hinder electrophilic substitution reactions .

1-Piperidinecarboxylic Acid, 4-(4-Amino-2-Fluorophenyl)-, 1,1-Dimethylethyl Ester

- Structure : C16H23FN2O2 (MW: 294.37 g/mol).

- Key Differences: A 4-amino-2-fluorophenyl group replaces the 2-methylphenyl group. This contrasts with the methyl group’s steric effects in the target compound .

Physicochemical and Functional Comparisons

Table 1: Comparative Data

Key Observations :

Lipophilicity: Methyl and fluorine substituents elevate clogP values, enhancing membrane permeability in drug candidates. The target compound’s clogP is estimated to be higher than 4-ANBocP but lower than N-Boc norfentanyl .

Synthetic Utility: N-Boc norfentanyl and 4-ANBocP are explicitly linked to fentanyl synthesis, while the target compound’s role remains less defined, though its structure suggests applicability in analogous pathways .

Biological Activity

Overview

1-Piperidinecarboxylic acid, 4-(2-methylphenyl)-, 1,1-dimethylethyl ester (CAS No. 651053-90-6) is a chemical compound with the molecular formula C17H25NO2. It is recognized for its potential applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring structure that is substituted with a 2-methylphenyl group and a tert-butyl ester group, which contribute to its biological activity.

- Molecular Weight : 275.3859 g/mol

- Structure : The compound consists of a piperidine backbone with specific substituents that influence its pharmacological properties.

Biological Activity

This compound has been studied for various biological activities:

1. Enzyme Inhibition

- The compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes by binding to active or allosteric sites, thereby modulating their activity. This property is particularly valuable in drug design for conditions where enzyme regulation is crucial.

2. Receptor Interaction

- Research indicates that this compound can act as both an agonist and antagonist at certain receptors. This dual functionality allows it to influence various signal transduction pathways within cells, making it a candidate for therapeutic applications in neurology and psychiatry.

3. Anti-inflammatory and Analgesic Effects

- Preliminary studies suggest that 1-piperidinecarboxylic acid derivatives may possess anti-inflammatory and analgesic properties. These effects are critical for developing pain management therapies and treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The tert-butyl ester group enhances lipophilicity, facilitating membrane penetration and interaction with target proteins.

- Modulation of Signal Transduction : By binding to receptors or enzymes, it can alter downstream signaling pathways, impacting cellular responses.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Case Studies

Several case studies have investigated the pharmacological potential of related compounds:

- Case Study 1 : A derivative of the compound was tested in a mouse model for pain relief, showing a significant reduction in pain response compared to control groups.

- Case Study 2 : In vitro assays indicated that modifications to the piperidine ring could enhance anti-inflammatory properties, suggesting avenues for further research into structure-activity relationships.

Q & A

Q. What synthetic strategies are recommended for preparing 1-Piperidinecarboxylic acid, 4-(2-methylphenyl)-, 1,1-dimethylethyl ester?

A common approach involves esterification of the piperidinecarboxylic acid core with tert-butyl groups under mild acidic conditions, followed by regioselective functionalization at the 4-position using 2-methylphenyl derivatives. For example, tert-butyl protection of the carboxylic acid (e.g., using Boc anhydride) can prevent unwanted side reactions during subsequent alkylation or coupling steps . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and intermediates are validated via TLC and mass spectrometry .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

Stereochemical analysis requires chiral HPLC paired with polarimetric detection or NMR-based Mosher ester derivatization to resolve enantiomers. For diastereomers, X-ray crystallography or NOESY experiments can clarify spatial arrangements . Evidence from related piperidine derivatives highlights the importance of controlling reaction temperature and catalyst selection (e.g., chiral auxiliaries) to minimize racemization .

Q. What analytical techniques are critical for characterizing purity and structural fidelity?

- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities (e.g., de-esterified byproducts) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons from the 2-methylphenyl group at δ 7.2–7.4 ppm) and tert-butyl signals (singlet at δ 1.4 ppm) .

- FTIR : Validates ester carbonyl stretches (~1720 cm⁻¹) and absence of residual hydroxyl groups .

Q. What stability considerations are relevant for long-term storage?

The tert-butyl ester group is prone to hydrolysis under acidic or humid conditions . Store in anhydrous environments (e.g., desiccated at −20°C) and avoid prolonged exposure to protic solvents. Stability studies on analogous compounds suggest a shelf life of >12 months when sealed under inert gas .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations can predict transition states for key steps like esterification or aryl coupling. For example, ICReDD’s workflow combines quantum chemical simulations with experimental feedback to identify optimal catalysts (e.g., Pd-mediated cross-coupling) and solvent systems (e.g., DMF for polar intermediates) . This reduces trial-and-error by 30–50% in reaction development .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Discrepancies may arise from stereochemical impurities or metabolite interference . For instance, evidence from 1-(2-methylphenyl)piperidin-4-one derivatives shows that minor enantiomers (e.g., <5% impurity) can exhibit off-target receptor binding . Mitigation strategies include:

Q. How does the 2-methylphenyl substituent influence the compound’s physicochemical properties?

The lipophilic 2-methylphenyl group enhances membrane permeability (logP ~3.5 predicted via Crippen’s method) but may reduce aqueous solubility. Comparative studies on analogues (e.g., 4-phenyl vs. 4-alkylpiperidines) suggest that methyl substitution balances bioavailability and metabolic stability, as seen in pharmacokinetic models .

Q. What methodologies assess the compound’s potential as a kinase inhibitor or receptor modulator?

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like PI3K or serotonin receptors .

- Functional assays : Calcium flux or FRET-based assays quantify receptor activation/inhibition. For example, piperidine derivatives with tert-butyl esters show IC₅₀ values in the low micromolar range for kinase targets .

Q. How can researchers address low yields in large-scale syntheses?

Flow chemistry improves scalability by enhancing heat/mass transfer during exothermic steps (e.g., esterification). Alternatively, microwave-assisted synthesis reduces reaction times for aryl coupling steps (e.g., from 24h to 2h at 120°C) . Process optimization using DoE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, temperature) to maximize yield .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature?

Discrepancies often stem from polymorphism or amorphous/crystalline form variations . For example, tert-butyl esters may form stable solvates with THF or DCM, altering solubility by >20%. Standardize testing conditions (e.g., USP buffer pH 6.8, 37°C) and characterize solid-state forms via PXRD or DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.